2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate
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Overview
Description
The compound appears to contain a benzimidazole group, a piperazine group, and a difluorophenyl group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This structure element is found in many pharmaceuticals and recreational drugs . The difluorophenyl group is a phenyl ring substituted with two fluorine atoms, which can influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperazine, and difluorophenyl groups. These groups could potentially engage in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole, piperazine, and difluorophenyl groups. For example, the benzimidazole group might undergo reactions at the nitrogen atoms or at the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperazine groups could influence its solubility and stability .Scientific Research Applications
Anticancer Potential
Studies have identified compounds structurally similar to 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate exhibiting significant in vitro anticancer activity. For instance, a series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides showed promising results against human cancer cell lines, including cervical and breast carcinoma (Boddu et al., 2018). These findings suggest potential applications of structurally related compounds in cancer research.
Anthelmintic Properties
A series of compounds with a similar structural framework demonstrated notable anthelmintic activity. For instance, N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide variants were effective against Pheretima posthumous, indicating potential applications in the development of new anthelmintic agents (Kumar & Sahoo, 2014).
Antimicrobial and Antioxidant Effects
Several studies have synthesized compounds with similar structural characteristics that exhibited antimicrobial and antioxidant activities. For instance, benzodiazepines bearing benzimidazole and indole moieties, including those with 2-(1H-benzo[d]imidazol-2-yl)thio groups, showed potent anti-microbial activity and significant antioxidant properties (Naraboli & Biradar, 2017). These findings suggest possible applications in developing new antimicrobial and antioxidant therapies.
Corrosion Inhibition
Benzimidazole derivatives, including those structurally related to the compound , have been investigated as corrosion inhibitors. For example, synthesized benzimidazole derivatives were effective in inhibiting the corrosion of N80 steel in hydrochloric acid, suggesting potential industrial applications in corrosion prevention (Yadav et al., 2016).
Anti-inflammatory and Anticholinesterase Activities
Compounds structurally related to this compound have demonstrated potential anti-inflammatory and anticholinesterase activities. For example, benzothiazole-based new piperazine-dithiocarbamate derivatives showed significant anticholinesterase properties, indicating potential therapeutic applications in conditions like Alzheimer's disease (Mohsen et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a key component of this compound, are widely used in pharmaceuticals and agrochemicals , suggesting potential targets could be within these areas.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of applications of benzimidazole derivatives, the effects could be diverse depending on the specific target and biochemical pathway involved .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O.2C2H2O4/c21-14-5-6-16(15(22)11-14)25-20(28)13-27-9-7-26(8-10-27)12-19-23-17-3-1-2-4-18(17)24-19;2*3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,23,24)(H,25,28);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBHDEATZWSTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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